![molecular formula C12H16N2O4S B12917189 N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine CAS No. 88327-96-2](/img/structure/B12917189.png)
N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid is a compound that features a pyrrolidine ring, a sulfonyl group, and an amino acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Coupling with Phenyl and Amino Acid Moieties: The final step involves coupling the pyrrolidine-sulfonyl intermediate with a phenyl group and an amino acid moiety under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .
化学反应分析
Types of Reactions
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
科学研究应用
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid has several scientific research applications:
作用机制
The mechanism of action of 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with similar structural features.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with distinct biological activities.
Prolinol: A pyrrolidine-based compound used in organic synthesis.
Uniqueness
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid is unique due to the combination of its pyrrolidine ring, sulfonyl group, and amino acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
属性
CAS 编号 |
88327-96-2 |
|---|---|
分子式 |
C12H16N2O4S |
分子量 |
284.33 g/mol |
IUPAC 名称 |
2-(4-pyrrolidin-1-ylsulfonylanilino)acetic acid |
InChI |
InChI=1S/C12H16N2O4S/c15-12(16)9-13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-8-14/h3-6,13H,1-2,7-9H2,(H,15,16) |
InChI 键 |
BYYDMDWOJRQKEX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)

![7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12917115.png)
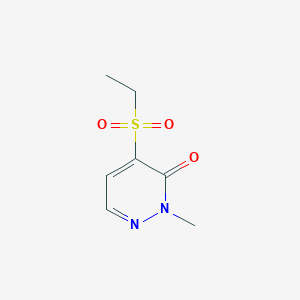
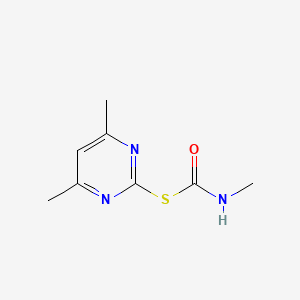
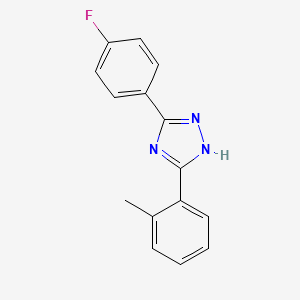
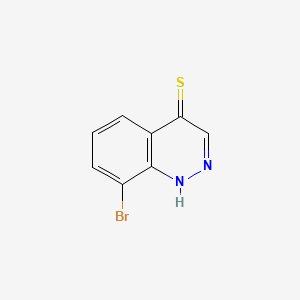
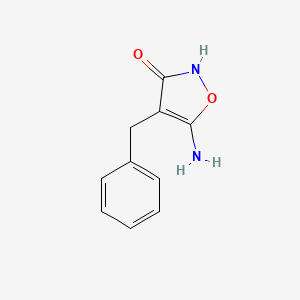
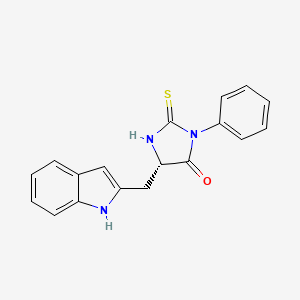


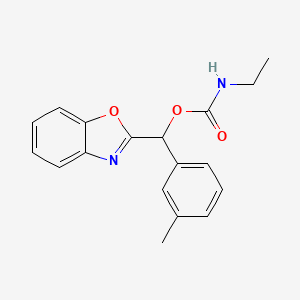
![3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12917182.png)
![1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one](/img/structure/B12917184.png)
